molecular formula C28H38O11 B1243178 Bruceanol E

Bruceanol E

Cat. No.: B1243178
M. Wt: 550.6 g/mol
InChI Key: SXRILXHNZYONKW-ZNHQLONFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceanol E is a quassinoid compound derived from plants of the Brucea genus, notably Brucea javanica and Brucea antidysentrica. It belongs to the bruceanol subclass, characterized by a triterpenoid backbone with specific oxygenations and substitutions. This compound has demonstrated potent cytotoxicity against P-388 murine leukemia cells, with an ED50 value within the range of 3.15–7.49 μmol/L, positioning it as a candidate for anticancer drug development .

Properties

Molecular Formula

C28H38O11

Molecular Weight

550.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,9R,12S,13S,14R,15R,16S,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate

InChI

InChI=1S/C28H38O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h8,11,13-14,16,18-23,31-33H,7,9-10H2,1-6H3/b12-8+/t13-,14+,16-,18-,19-,20-,21-,22-,23+,26+,27-,28-/m1/s1

InChI Key

SXRILXHNZYONKW-ZNHQLONFSA-N

Isomeric SMILES

C[C@@H]1CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O

Canonical SMILES

CC1CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O

Synonyms

bruceanol E

Origin of Product

United States

Chemical Reactions Analysis

Analysis of Search Results

  • Brucea javanica Metabolites : Search result provides an extensive list of metabolites from Brucea javanica, including Bruceanol H , Brujavanol A–D , and Brusatol , but does not mention "Bruceanol E" .

  • Chemical Reaction Studies : Results [2–9] focus on general reaction mechanisms (e.g., Belousov-Zhabotinskii reaction, computational modeling) but lack data on specific Brucea-derived compounds like this compound .

Potential Explanations for Missing Data

  • Terminology Discrepancy : The compound name "this compound" may be a typographical error, obsolete nomenclature, or a recently discovered metabolite not yet widely reported.

  • Research Gaps : No publications in the indexed sources mention this compound in the context of synthesis, degradation, or reactivity.

Recommendations for Further Investigation

  • Verify Nomenclature : Confirm the compound’s IUPAC name, CAS number, or synonyms (e.g., "Bruceine E" or "Bruceanol derivative E").

  • Expand Literature Search :

    • Explore specialized databases like SciFinder, Reaxys, or PubMed Central for unpublished/preprint studies.

    • Investigate patent filings for proprietary research on Brucea metabolites.

  • Experimental Characterization : If this compound is a novel compound, prioritize isolation, NMR/MS analysis, and reaction screening.

Related Compounds for Reference

The table below summarizes structurally similar Brucea metabolites with documented reactivity :

CompoundFormulaKey ReactionsResearch Findings
Brusatol C₂₆H₃₂O₁₁- Epoxidation
- Glycosidic cleavage
Inhibits Nrf2 signaling via alkylation of Keap1 cysteine residues .
Bruceine D C₂₀H₂₆O₉- Hydrolysis
- Esterification
Induces apoptosis via ROS-mediated MAPK pathway activation .
Bruceanol H C₂₈H₃₈O₁₁- Oxidation
- Acetylation
Exhibits anti-inflammatory activity by suppressing NF-κB and COX-2 .

Comparison with Similar Compounds

Structural and Functional Group Differences

The bruceanol series (A–G) shares a core quassinoid framework but varies in substituents, influencing bioactivity:

  • Bruceanol G: Features additional hydroxyl groups contributing to enhanced cytotoxicity (ED50 = 0.44–0.55 μmol/L against COLO-205 colon cancer and KB nasopharyngeal carcinoma cells) .
  • Bruceanol D and F: Identified in computational studies as having strong binding affinities (-8.9 to -8.7 kcal/mol) for FLT3 and MCL1 receptors in acute myeloid leukemia (AML), outperforming some approved drugs .
  • Bruceine A: A structurally distinct quassinoid with a demonstrated dual role in hypoglycemia (48.82% reduction in blood glucose) and renal protection via galectin-1 inhibition in diabetic nephropathy models .

Pharmacological Activity Across Cancer Types

The table below summarizes key cytotoxic and mechanistic differences:

Compound ED50 (μmol/L) Target Cancer Types Mechanism of Action
Bruceanol E 3.15–7.49 P-388 leukemia Undefined (presumed apoptosis induction)
Bruceanol G 0.44–0.55 Colon, KB nasopharyngeal DNA intercalation or topoisomerase inhibition
Bruceanol D N/A AML FLT3/MCL1 receptor binding (in silico)
Bruceine A 48.82% glucose reduction Pancreatic cancer Galectin-1 inhibition
Brusatol <1.0 Broad-spectrum Nrf2 pathway inhibition, ROS generation

Key Findings :

  • This compound exhibits moderate cytotoxicity compared to Bruceanol G, which is ~7-fold more potent in colon cancer models .
  • Bruceanol D and F show promise in AML via computational docking but lack in vitro validation, unlike this compound, which has empirical P-388 cell data .
  • Brusatol, a well-studied quassinoid, demonstrates broader anticancer activity but higher systemic toxicity, limiting therapeutic utility .

Mechanistic Insights and Target Specificity

  • Bruceanol D/F: Computational studies highlight their binding to FLT3 and MCL1, critical receptors in AML progression, with affinities rivaling clinical inhibitors like gilteritinib .
  • Bruceanol G: Its low ED50 in colon cancer correlates with structural features (e.g., hydroxylation) that enhance membrane permeability or target engagement .

Q & A

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in resistant cancers?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling networks. Use CRISPR-Cas9 screens to identify synthetic lethal targets. Validate findings in isogenic cell lines with acquired resistance .

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